molecular formula C19H21ClN4O3 B2595459 N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-96-9

N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2595459
CAS No.: 1021133-96-9
M. Wt: 388.85
InChI Key: IKDXOOJNZGQPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Key structural features include:

  • Substituents: A 2-chlorobenzyl group at the N6 position, a propyl group at the 7-position, and methyl groups at the 1- and 3-positions.
  • Functional groups: Two ketone oxygen atoms at positions 2 and 4, and a carboxamide group at position 4.

This compound shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, which are often explored for kinase inhibition, anticancer, or anti-inflammatory activities .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-4-9-24-15(16(25)21-11-12-7-5-6-8-14(12)20)10-13-17(24)22(2)19(27)23(3)18(13)26/h5-8,10H,4,9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDXOOJNZGQPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities based on current research findings and provides insights into its mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H23ClN4O3C_{21}H_{23}ClN_{4}O_{3} with a molecular weight of 446.95 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activity. The presence of the chlorobenzyl group and the dimethyl dioxo substituents are critical for its pharmacological properties.

Target Interactions

Compounds with similar structures often exhibit a range of biological activities. N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl has been suggested to interact with various molecular targets:

  • Kinase Inhibition : Similar pyrrolopyrazine derivatives have shown kinase inhibitory effects, which may extend to this compound.
  • Antimicrobial Activity : The compound may affect pathways related to microbial infections due to structural similarities with known antimicrobial agents.
  • Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been noted in related compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • Case Study : A research study identified a series of pyrrolopyrimidine derivatives that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Apoptosis induction
Compound BLung Cancer10.0Cell cycle arrest
N-(2-chlorobenzyl)-1,3-dimethyl...Colon CancerTBDTBD

Antimicrobial Activity

The compound has shown promise in preliminary studies for antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth and biofilm formation:

  • Research Findings : A study demonstrated that pyrrolopyrimidine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations .

Absorption and Distribution

While specific pharmacokinetic data on N-(2-chlorobenzyl)-1,3-dimethyl... is limited, compounds in the same class typically exhibit favorable absorption characteristics due to their lipophilicity.

Toxicological Profile

The safety profile remains under investigation; however, related compounds have shown manageable toxicity levels in vitro. Further studies are needed to establish a comprehensive toxicological profile.

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Length : The 7-propyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to longer chains (e.g., butyl or cyclopentyl ).
  • Functional Groups : Carboxamide at N6 (target compound) vs. sulfonamide or diamine groups alters hydrogen-bonding capacity and target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.